molecular formula C21H17F3N2O3 B7744990 Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7744990
M. Wt: 402.4 g/mol
InChI Key: OCCUICZQJFNVEX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Ethyl 4-[(3-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents, used to treat malaria.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, studied for their antimicrobial and anticancer properties.

    Trifluoromethylquinolines: A class of compounds with a trifluoromethyl group, known for their enhanced biological activity and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-3-29-20(28)16-11-25-19-15(8-5-9-17(19)21(22,23)24)18(16)26-14-7-4-6-13(10-14)12(2)27/h4-11H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCUICZQJFNVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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